N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H19N5/c1-17-10-12(8-15-17)14-6-11-7-16-18(9-11)13-4-2-3-5-13/h7-10,13-14H,2-6H2,1H3 |
InChI Key |
OIAQNZUEENIOOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method includes the reaction of 1-cyclopentyl-1H-pyrazol-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Chemistry
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, which can lead to the development of new materials with specific properties.
Biology
Research has indicated that this compound exhibits antimicrobial and antifungal properties . Studies have shown that derivatives of pyrazole compounds often demonstrate significant activity against various pathogens, making them candidates for further biological evaluation .
Medicine
The compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory activity: It may inhibit enzymes involved in inflammatory pathways.
- Anticancer activity: Preliminary studies suggest that it could have cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
Case Studies
A number of studies have highlighted the potential of pyrazole derivatives in drug development:
Study Example 1: Anticancer Evaluation
In a study published in the Egyptian Journal of Chemistry, various pyrazole derivatives were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated promising cytotoxic activity linked to structural features similar to those found in N-[cyclopentylpyrazol] derivatives .
Study Example 2: Antimicrobial Activity
Research published in Bioorganic & Medicinal Chemistry demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against a range of bacterial strains, suggesting that N-[cyclopentylpyrazol] compounds could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted pyrazol-4-amines. Key analogues include:
| Compound Name | Substituents (R1, R2) | Molecular Weight | Key Applications/Findings |
|---|---|---|---|
| N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine | R1 = 2-chlorophenyl, R2 = methyl | 221.68 | Intermediate in kinase inhibitor synthesis |
| N-(3,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine | R1 = 3,4-dimethylcyclohexyl, R2 = methyl | 235.35 | Discontinued due to stability issues |
| 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | R1 = 1,5-dimethylpyrazolyl, R2 = Cl | 254.71 | Explored as a CDK2 inhibitor precursor |
| Target Compound | R1 = cyclopentyl, R2 = methyl | 275.37 (estimated) | Hypothesized kinase inhibitor with improved stability |
Biological Activity
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C14H22N5 |
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3 |
The structure features two pyrazole rings and a cyclopentyl group, contributing to its diverse chemical reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Anticancer Activity:
The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with growth inhibition concentrations (GI50) ranging from 0.127 to 0.560 μM . Mechanistic studies revealed that it reduces phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in ovarian cancer cells .
Anti-inflammatory Properties:
This compound also exhibits anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The presence of the pyrazole moiety is essential for its cytotoxic activity against inflammatory pathways .
Kinase Inhibition:
this compound acts as a selective inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2, with a Ki value of 0.005 µM. This selectivity suggests its potential as a therapeutic agent in cancer treatment by targeting specific kinases involved in cell cycle regulation .
The mechanisms through which this compound exerts its biological effects include:
-
Modulation of Enzymatic Pathways:
The compound interacts with various enzymes and receptors, modulating their activity to influence cellular processes related to growth and inflammation . -
Cell Cycle Arrest:
By inhibiting key kinases, the compound induces cell cycle arrest at the S and G2/M phases, preventing cancer cells from proliferating effectively . -
Induction of Apoptosis:
The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death, which is essential for eliminating malignant cells from the body .
Case Studies
Several studies have highlighted the efficacy of this compound in laboratory settings:
Study 1: Anticancer Efficacy
In vitro studies demonstrated that the compound significantly inhibited the growth of ovarian cancer cells, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Activity
Another study investigated its anti-inflammatory properties using models of induced inflammation in vitro, where the compound reduced pro-inflammatory cytokine production significantly .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., potassium carbonate in DMF). Cyclization and purification steps are critical, with yields optimized by controlling temperature (35–60°C) and reaction time (24–48 hours). Structural confirmation relies on H/C NMR and HRMS, as demonstrated in analogous pyrazole derivatives .
Q. How is the compound characterized structurally, and what tools validate its purity?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For example, H NMR peaks at δ 8.87 (pyrazole protons) and C shifts near 150 ppm confirm heterocyclic stability. Purity is validated via HPLC (>95%) and elemental analysis .
Q. What stability considerations are critical under experimental conditions?
- Methodological Answer : The compound is stable in inert atmospheres but sensitive to prolonged exposure to oxidizing agents (e.g., HO) and acidic/basic conditions. Storage at –20°C in amber vials minimizes degradation. Stability assays using TLC or UV-vis spectroscopy are recommended for long-term studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts arise from incomplete cyclization or competing alkylation. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Copper(I) bromide or Pd catalysts reduce side reactions in cross-coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) and improves yield by 15–20% .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets like kinases or GPCRs. QSAR studies highlight the cyclopentyl group’s role in enhancing lipophilicity (logP ~2.8), correlating with membrane permeability. DFT calculations predict electrophilic regions for nucleophilic attack .
Q. How do structural modifications influence antagonistic vs. agonistic behavior in receptor binding?
- Methodological Answer : Substituent effects are analyzed via:
- Fluorine substitution : Introducing F atoms at the pyrazole ring (e.g., 5-fluoro analogs) increases binding affinity by 30% due to electronegativity and van der Waals interactions .
- Methyl vs. ethyl groups : Bulkier groups (e.g., isopropyl) reduce solubility but improve selectivity for hydrophobic binding pockets .
Q. How should contradictory bioactivity data (e.g., cytotoxic vs. cytoprotective effects) be resolved?
- Methodological Answer : Contradictions arise from concentration-dependent effects or off-target interactions. Dose-response assays (IC curves) and RNA-seq profiling identify pathways affected. For example, apoptosis induction (via caspase-3 activation) may dominate at high concentrations (>50 µM), while low doses (<10 µM) modulate anti-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
